9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine, also known as 2-amino-9-[[2-chloroprop-2-en-1-yl)oxy]methyl]-1,9-dihydro-6H-purin-6-one, is a chemical compound that serves as an impurity reference material in antiviral drug formulations, particularly related to ganciclovir. Its molecular formula is with a molecular weight of approximately 255.66 g/mol . This compound is classified under the category of antiviral agents and is often studied for its structural and functional properties in medicinal chemistry.
The synthesis of 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine can be achieved through several methods. One common approach involves the reaction of guanine derivatives with chloropropene derivatives under controlled conditions. The technical details include:
The molecular structure of 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine can be described using various chemical notation systems:
NC1=Nc2c(ncn2COCC(=C)Cl)C(=O)N1
InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
The structure consists of a purine base with a chloropropene ether substituent. The presence of chlorine introduces unique reactivity profiles that can influence both biological activity and chemical stability.
Chemical reactions involving 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine primarily focus on its reactivity as an electrophile due to the presence of the chlorinated alkene group. Key reactions include:
These reactions are critical in understanding its potential transformations in biological systems and during drug metabolism.
The mechanism of action for 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine primarily relates to its role as an antiviral agent. It is believed to inhibit viral DNA polymerase, thereby preventing viral replication. The process involves:
This mechanism highlights its significance in antiviral therapies, particularly against herpesviruses.
The physical and chemical properties of 9-[[2-chloroprop-2-en-1-yl)oxy]methyl]guanine include:
Key data points:
Property | Value |
---|---|
Molecular Weight | 255.66 g/mol |
Melting Point | Not specified |
Storage Temperature | -18 °C |
These properties are essential for handling and storage considerations in laboratory settings.
9-[[2-chloroprop-2-en-1-yloxy]methyl]guanine finds its primary application in scientific research related to antiviral drug development. It serves as an impurity reference material in ganciclovir formulations, helping to ensure quality control during drug production. Additionally, its structural characteristics make it a subject of study in medicinal chemistry for designing new antiviral agents with improved efficacy and reduced side effects .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5